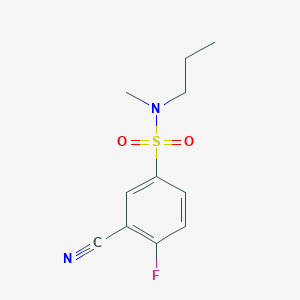
3-cyano-4-fluoro-N-methyl-N-propylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyano-4-fluoro-N-methyl-N-propylbenzenesulfonamide, also known as CFMPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CFMPB belongs to the class of sulfonamide compounds, which are widely used in medicinal chemistry due to their various pharmacological properties.
Mecanismo De Acción
The mechanism of action of 3-cyano-4-fluoro-N-methyl-N-propylbenzenesulfonamide involves the inhibition of specific enzymes and receptors in the body. In cancer research, this compound inhibits the activity of carbonic anhydrase IX, which is overexpressed in various cancers and plays a crucial role in tumor growth and progression. This compound also inhibits the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix and facilitate cancer cell invasion and metastasis. In inflammation research, this compound inhibits the activity of nuclear factor-kappa B, which is a transcription factor that regulates the expression of pro-inflammatory cytokines. In neuroprotection research, this compound inhibits the activity of acetylcholinesterase, which is an enzyme that degrades acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects in the body. In cancer research, this compound induces apoptosis, inhibits cell proliferation, and reduces tumor growth. In inflammation research, this compound reduces the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In neuroprotection research, this compound improves cognitive function, protects against neuronal damage, and reduces oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-cyano-4-fluoro-N-methyl-N-propylbenzenesulfonamide has several advantages for lab experiments, such as its high potency, selectivity, and solubility in water. However, this compound also has some limitations, such as its low stability in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
For 3-cyano-4-fluoro-N-methyl-N-propylbenzenesulfonamide research include developing novel formulations, studying pharmacokinetics and pharmacodynamics, exploring combination therapy, investigating other therapeutic areas, and studying the molecular mechanisms of action.
Métodos De Síntesis
The synthesis of 3-cyano-4-fluoro-N-methyl-N-propylbenzenesulfonamide involves the reaction of 3-cyano-4-fluorobenzenesulfonyl chloride with N-methyl-N-propylamine. The reaction takes place in the presence of a base, such as triethylamine, in an organic solvent, such as dichloromethane. The resulting product is purified by column chromatography to obtain the pure form of this compound.
Aplicaciones Científicas De Investigación
3-cyano-4-fluoro-N-methyl-N-propylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results as a potential anticancer agent by inhibiting the growth and proliferation of cancer cells. This compound has also been studied for its anti-inflammatory properties, where it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been studied for its neuroprotective effects, where it has been shown to protect against neuronal damage and improve cognitive function.
Propiedades
IUPAC Name |
3-cyano-4-fluoro-N-methyl-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2S/c1-3-6-14(2)17(15,16)10-4-5-11(12)9(7-10)8-13/h4-5,7H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDBHUWWIMKPAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3,5-Dichlorobenzoyl)amino]pyrazine-2-carboxylic acid](/img/structure/B7569844.png)
![1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7569858.png)


![N-[(1-methylimidazol-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7569890.png)
![[4-(Methylaminomethyl)piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7569897.png)
![(3-Methoxyphenyl)-[4-(methylaminomethyl)piperidin-1-yl]methanone](/img/structure/B7569904.png)
![Cyclobutyl-[4-(methylaminomethyl)piperidin-1-yl]methanone](/img/structure/B7569911.png)

![2-[(2-Cyclopropyl-2-hydroxyethyl)amino]benzenesulfonamide](/img/structure/B7569923.png)
![(5-Chloro-2-fluorophenyl)-[3-(methylaminomethyl)pyrrolidin-1-yl]methanone](/img/structure/B7569931.png)
![(2,4-Dimethylphenyl)-[4-(methylaminomethyl)piperidin-1-yl]methanone](/img/structure/B7569933.png)
